molecular formula C15H12BrNO2S B1405551 ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate CAS No. 1227955-06-7

ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No. B1405551
M. Wt: 350.2 g/mol
InChI Key: VGCQHUXEXQUEME-UHFFFAOYSA-N
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Description

“Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C15H12BrNO2S and a molecular weight of 350.23 . It is also known by the synonym "Benzo[b]thiophene-2-carboxylic acid, 6-bromo-3-(1H-pyrrol-1-yl)-, ethyl ester" .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring attached to a pyrrole ring via a carbon atom. The benzothiophene ring is substituted with a bromine atom and an ethyl ester group .

Scientific Research Applications

Carcinogen Metabolites in Tobacco and Cancer Research

Research on human urinary carcinogen metabolites offers insights into tobacco and cancer, focusing on methods to quantify carcinogens and their metabolites in smokers or those exposed to environmental tobacco smoke. This includes various compounds and their utility in providing information about carcinogen dose, exposure delineation, and metabolism in humans, particularly highlighting the specificity and sensitivity of certain biomarkers specific to tobacco products (Hecht, 2002).

Chemistry and Properties of Benzothiazole Derivatives

A comprehensive review of the chemistry and properties of compounds containing benzothiazole units, including their preparation, properties, and applications in spectroscopy, magnetic properties, and biological activity, might provide a foundational understanding relevant to studying ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate (Boča, Jameson, & Linert, 2011).

Ethylene and Its Precursors in Plant Biology

Studies on ethylene and its precursors in plants highlight the significant role of ethylene in plant biology, including its biosynthesis, signaling, and physiological effects. This research could be relevant for understanding the biochemical pathways and interactions involving similar compounds (Van de Poel & Van Der Straeten, 2014).

Ethylene Inhibition in Postharvest Biology

Research on 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene perception in fruits and vegetables provides insights into the role of ethylene in ripening and senescence, and how its inhibition can improve the maintenance of product quality. This knowledge could be indirectly relevant to the study of ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate in contexts where ethylene or related compounds play a crucial role (Watkins, 2006).

properties

IUPAC Name

ethyl 6-bromo-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-2-19-15(18)14-13(17-7-3-4-8-17)11-6-5-10(16)9-12(11)20-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCQHUXEXQUEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176291
Record name Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

CAS RN

1227955-06-7
Record name Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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